molecular formula C17H27FN2O3S B345851 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide CAS No. 717895-70-0

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B345851
CAS RN: 717895-70-0
M. Wt: 358.5g/mol
InChI Key: DTMNKJCURJQDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial protein in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of BTK, a protein that plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, TAK-659 can disrupt these signaling pathways, leading to the death of cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and suppress the immune response in autoimmune disorders. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to be effective in preclinical models of cancer and autoimmune disorders. However, there are some limitations to the use of TAK-659 in lab experiments. TAK-659 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, TAK-659 is a synthetic compound, and its production can be costly and time-consuming.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials. Additionally, the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune disorders should be explored. Finally, the development of novel BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the reaction of these materials under specific conditions. The first step involves the preparation of 3-ethoxy-4-fluoroaniline, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to form the corresponding sulfonamide. The final step involves the introduction of the BTK inhibitory group to the sulfonamide, resulting in the formation of TAK-659.

Scientific Research Applications

TAK-659 has shown promising results in various fields of scientific research. One of the most significant applications of TAK-659 is in the treatment of cancer. BTK inhibition has been shown to be effective in the treatment of several types of cancers, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMNKJCURJQDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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